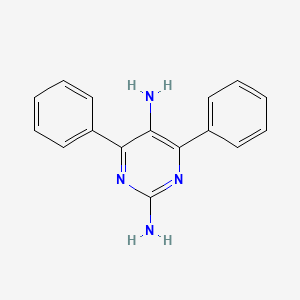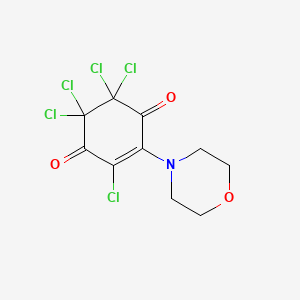![molecular formula C22H28Cl2N2O4 B4894061 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol], also known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing heart rate and blood pressure. In
作用機序
Bisoprolol works by selectively blocking beta-1 adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the heart, resulting in a slower heart rate, lower blood pressure, and reduced oxygen demand. By reducing the workload on the heart, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] can improve heart function and reduce the risk of heart failure.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output, while increasing stroke volume and ejection fraction. Bisoprolol can also improve endothelial function, reduce inflammation, and improve insulin sensitivity. These effects contribute to the therapeutic benefits of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] in cardiovascular diseases.
実験室実験の利点と制限
Bisoprolol has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It is also relatively stable and can be stored for long periods of time. However, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Bisoprolol can also have off-target effects on other beta receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]. One area of interest is the potential use of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] in the treatment of other diseases, such as anxiety disorders and glaucoma. Another area of interest is the development of new formulations of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] that can improve its solubility and bioavailability. Additionally, research on the long-term effects of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] on cardiovascular health and other physiological systems is needed to fully understand its therapeutic potential.
合成法
Bisoprolol can be synthesized by reacting 2-chlorophenol with propylene oxide to obtain 3-(2-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with piperazine to obtain the final product, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
科学的研究の応用
Bisoprolol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving heart function, and reducing the risk of heart failure. Bisoprolol has also been studied for its potential use in the treatment of other diseases, such as migraine headaches, anxiety disorders, and glaucoma.
特性
IUPAC Name |
1-(2-chlorophenoxy)-3-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O4/c23-19-5-1-3-7-21(19)29-15-17(27)13-25-9-11-26(12-10-25)14-18(28)16-30-22-8-4-2-6-20(22)24/h1-8,17-18,27-28H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUUWQZTHAZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Piperazine-1,4-diylbis[3-(2-chlorophenoxy)propan-2-ol] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)
![methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)


![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)
